

# In-depth Technical Guide: Structural Elucidation of 2,3-Dichlorobenzamidyl Guanidine- $^{13}\text{C}_2$

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## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 2,3-Dichlorobenzamidyl Guanidine-13C2 |
| Cat. No.:      | B562103                               |

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Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** As of the last update, specific experimental data for the synthesis and structural elucidation of 2,3-Dichlorobenzamidyl Guanidine- $^{13}\text{C}_2$  is not publicly available. This guide, therefore, presents a detailed, hypothetical framework based on established principles of organic chemistry and analytical techniques commonly applied to guanidine-containing compounds. The experimental protocols and data are illustrative and intended to serve as a methodological template for the actual analysis of this molecule.

## Introduction

2,3-Dichlorobenzamidyl Guanidine- $^{13}\text{C}_2$  is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide[1]. The incorporation of two  $^{13}\text{C}$  atoms into the guanidine moiety provides a powerful tool for mechanistic studies, metabolic tracking, and quantitative analysis by mass spectrometry or  $^{13}\text{C}$  NMR spectroscopy. This document outlines the essential steps for its synthesis and comprehensive structural characterization.

## Proposed Synthesis Pathway

The synthesis of 2,3-Dichlorobenzamidyl Guanidine- $^{13}\text{C}_2$  can be envisioned as a multi-step process, beginning with the preparation of a  $^{13}\text{C}$ -labeled guanidinating agent, followed by its reaction with 2,3-dichlorobenzohydrazide.

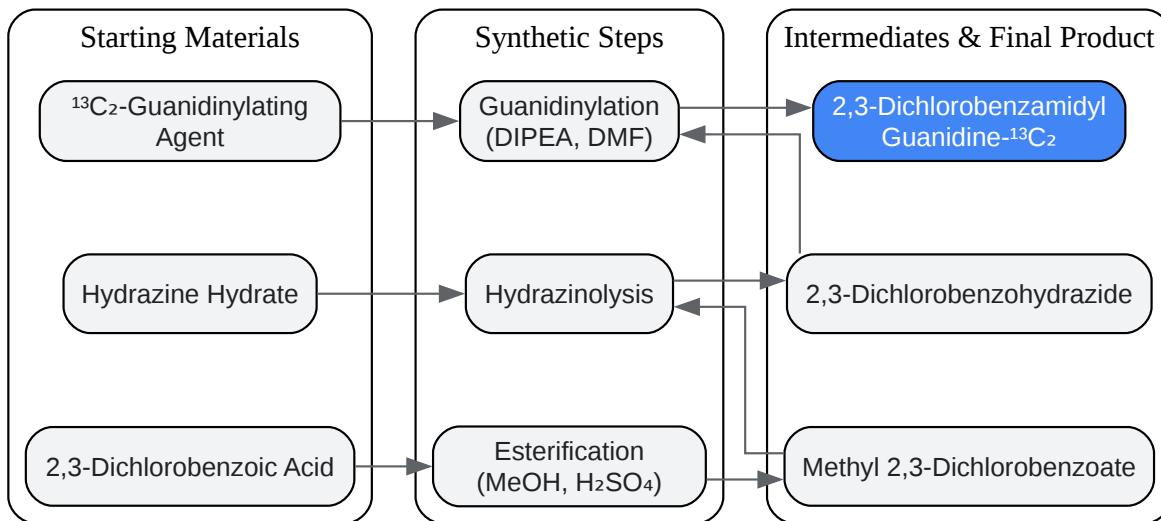
## Experimental Protocol: Synthesis of 2,3-Dichlorobenzohydrazide

- Esterification of 2,3-Dichlorobenzoic Acid: 2,3-Dichlorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2,3-dichlorobenzoate.
- Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce 2,3-dichlorobenzohydrazide.

## Experimental Protocol: Synthesis of 2,3-Dichlorobenzamidyl Guanidine-<sup>13</sup>C<sub>2</sub>

- Preparation of <sup>13</sup>C<sub>2</sub>-labeled S-methylisothiourea: A <sup>13</sup>C-labeled cyanamide is reacted with methanethiol to form <sup>13</sup>C-labeled S-methylisothiourea. For the target molecule, a doubly labeled guanidine precursor would be required.
- Guanidinylation: 2,3-Dichlorobenzohydrazide is reacted with the <sup>13</sup>C<sub>2</sub>-labeled guanidinyling agent (e.g., <sup>13</sup>C<sub>2</sub>-pyrazole-1-carboxamidine hydrochloride) in a polar aprotic solvent such as DMF, with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion, monitored by TLC.
- Purification: The crude product is purified by column chromatography on silica gel to afford 2,3-Dichlorobenzamidyl Guanidine-<sup>13</sup>C<sub>2</sub>.

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Caption: Proposed synthetic route for 2,3-Dichlorobenzamidyl Guanidine-<sup>13</sup>C<sub>2</sub>.

## Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the final compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the carbon and proton framework. For this <sup>13</sup>C-labeled compound, <sup>13</sup>C NMR will be particularly informative.

Experimental Protocol: NMR Spectroscopy

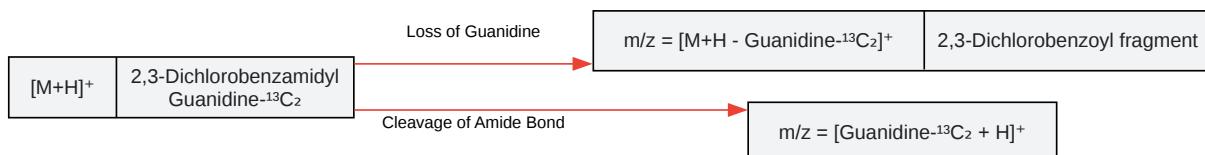
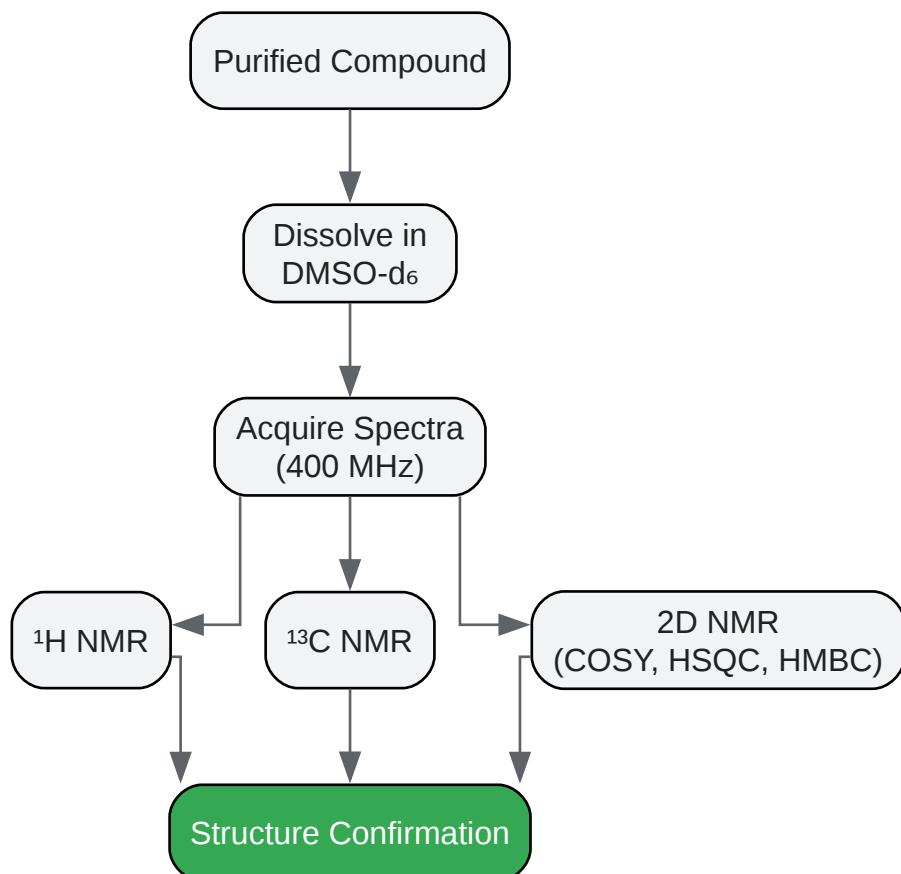
- Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

- Experiments:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, DEPT, COSY, HSQC, and HMBC experiments are performed.

#### Expected Spectroscopic Data:

| Technique           | Expected Chemical Shifts ( $\delta$ ) and Couplings (J)  |
|---------------------|--|
| $^1\text{H}$ NMR    | Aromatic protons of the dichlorophenyl ring (multiplets, $\sim 7.2\text{-}7.8$ ppm). Amide and guanidine NH protons (broad singlets, variable chemical shifts depending on solvent and concentration).   |
| $^{13}\text{C}$ NMR | Aromatic carbons ( $\sim 125\text{-}140$ ppm). Carbonyl carbon ( $\sim 165$ ppm). $^{13}\text{C}$ -labeled guanidine carbon (distinctive signal with potential $^{13}\text{C}$ - $^{13}\text{C}$ coupling if adjacent, expected around 157 ppm). |
| HSQC                | Correlations between aromatic protons and their directly attached carbons.   |
| HMBC                | Key correlations: aromatic protons to the carbonyl carbon; NH protons to the guanidine and carbonyl carbons.   |

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## References

- 1. Guanidine synthesis [organic-chemistry.org]

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